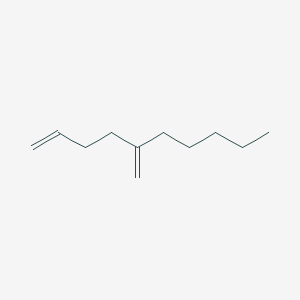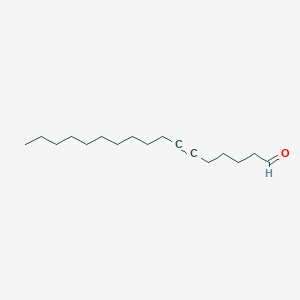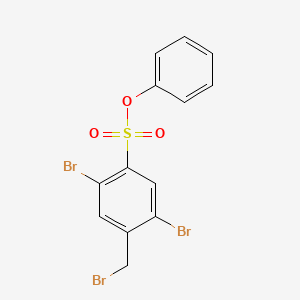![molecular formula C9H10F3NO5 B14218008 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate CAS No. 828259-72-9](/img/structure/B14218008.png)
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate is a chemical compound that belongs to the class of furan derivatives Furan derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate typically involves the reaction of 2-furancarboxylic acid with an appropriate amine and trifluoroacetic acid. The reaction conditions often include the use of a solvent such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods allow for the efficient production of large quantities of the compound with high purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to ensure sustainability.
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction can produce furfuryl alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxylic acid: A simpler furan derivative with similar chemical properties.
5-Hydroxymethylfurfural: Another furan derivative with applications in polymer synthesis and as a platform chemical.
2,5-Furandicarboxylic acid: A furan derivative used as a monomer for the production of bio-based polymers.
Uniqueness
2-Furancarboxylic acid, 5-[(1S)-1-aminoethyl]-, trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes it particularly valuable for specific applications in research and industry.
Propiedades
Número CAS |
828259-72-9 |
|---|---|
Fórmula molecular |
C9H10F3NO5 |
Peso molecular |
269.17 g/mol |
Nombre IUPAC |
5-[(1S)-1-aminoethyl]furan-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H9NO3.C2HF3O2/c1-4(8)5-2-3-6(11-5)7(9)10;3-2(4,5)1(6)7/h2-4H,8H2,1H3,(H,9,10);(H,6,7)/t4-;/m0./s1 |
Clave InChI |
FPMHQSYZBBSBCK-WCCKRBBISA-N |
SMILES isomérico |
C[C@@H](C1=CC=C(O1)C(=O)O)N.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C1=CC=C(O1)C(=O)O)N.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1-Hydroxypropan-2-yl)oxy]acetic acid](/img/structure/B14217933.png)
![N~1~-[(2,4-Dimethoxyphenyl)methyl]-N~2~-pentylethane-1,2-diamine](/img/structure/B14217937.png)

![2-Amino-5-chloro-N-[4-(propan-2-yl)phenyl]benzene-1-carbothioamide](/img/structure/B14217948.png)

![3-Bromo-2-methoxy-5-{(E)-[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B14217967.png)

![Bis(trimethylsilyl) [cyclohexyl(difluoro)methyl]phosphonate](/img/structure/B14217975.png)

![Tert-butyl[(14-iodotetradecyl)oxy]dimethylsilane](/img/structure/B14218016.png)
![1-Propanone, 3-[ethyl(3-phenylpropyl)amino]-1-(hydroxyphenyl)-](/img/structure/B14218022.png)
![3-Methyl-2-{[5-(morpholin-4-yl)-5-oxopentyl]oxy}-4-propoxybenzaldehyde](/img/structure/B14218023.png)

